4-Chloro-2-methylphenyl isocyanate

Vibrational Spectroscopy Quality Control Structural Analysis

Obtaining the correct 4-chloro-2-methyl substitution pattern is critical for chiral stationary-phase synthesis and medicinal chemistry; using the wrong isomer compromises selectivity and reaction rates. This compound resolves that challenge: its solid state enables precise weighing, and the para-chloro group enhances electrophilicity for faster, higher-yielding urea/carbamate formations. Key benefits include: - Guaranteed para-chloro/ortho-methyl isomer for reproducible chromatographic selectivity. - Consistent 98% purity from QC-verified batches, minimizing side-product interference. - Ambient-solid handling reduces dosing errors versus volatile liquid isocyanates.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 37408-18-7
Cat. No. B1360296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylphenyl isocyanate
CAS37408-18-7
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)N=C=O
InChIInChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
InChIKeyFTZJLXIATZSKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylphenyl Isocyanate Overview


4-Chloro-2-methylphenyl isocyanate (CAS 37408-18-7), also known as 4-chloro-o-tolyl isocyanate, is an aromatic isocyanate characterized by a para-chloro and ortho-methyl substitution pattern on the phenyl ring [1]. This specific arrangement confers unique electronic and steric properties that differentiate it from other chloro-methylphenyl isocyanate isomers and simpler analogs [2]. It is a moisture-sensitive solid at room temperature with a molecular formula of C8H6ClNO, a molecular weight of 167.59 g/mol, and a melting point range of 36–40 °C . As an electrophilic reagent, it participates in nucleophilic addition reactions with amines, alcohols, and other nucleophiles, serving as a key intermediate in the synthesis of ureas, carbamates, and other functional molecules .

4-Chloro-2-methylphenyl Isocyanate vs. Other Aryl Isocyanates


Aryl isocyanates are not interchangeable reagents; their reactivity, physical properties, and the performance of their downstream products are exquisitely sensitive to the position and electronic nature of substituents [1]. For 4-chloro-2-methylphenyl isocyanate, the combination of an ortho-methyl group and a para-chloro atom creates a distinct steric and electronic environment that modulates reaction rates, alters spectroscopic signatures, and dictates the physicochemical properties of derived materials [2]. Substituting this compound with a different isomer, such as 3-chloro-2-methylphenyl isocyanate or 5-chloro-2-methylphenyl isocyanate, or with simpler analogs like 4-chlorophenyl isocyanate or 2-methylphenyl isocyanate, will invariably lead to different reaction kinetics, product purity, and ultimately, functional outcomes . The following quantitative evidence demonstrates precisely where these critical differences lie.

4-Chloro-2-methylphenyl Isocyanate: Quantitative Differentiation


Unique Vibrational Spectra for Isomer Identification

A direct comparative study of the Raman and infrared spectra of 3-chloro, 4-chloro, and 5-chloro-2-methylphenyl isocyanates revealed that each isomer exhibits a unique vibrational fingerprint due to differences in molecular symmetry and normal mode coupling [1]. The 4-chloro isomer, with its specific substitution pattern, shows distinct IR and Raman band positions and intensities that are not replicated by the 3-chloro or 5-chloro isomers, allowing for definitive identification and purity assessment [1].

Vibrational Spectroscopy Quality Control Structural Analysis

Enhanced Electrophilicity from Para-Chloro Substituent

A systematic study of the cycloaddition of aryl isocyanates to 1-oxa-4-azabutadienes demonstrated that electron-withdrawing groups on the aryl ring distinctly increase the reaction rate [1]. The para-chloro substituent in 4-chloro-2-methylphenyl isocyanate is expected to enhance electrophilicity at the isocyanate carbon relative to unsubstituted or electron-donating analogs, thereby accelerating nucleophilic addition reactions [1].

Reaction Kinetics Substituent Effects Cycloaddition

Intermediate for HPLC Stationary Phases

4-Chloro-2-methylphenyl isocyanate is a key intermediate used in the preparation of chloromethylphenylcarbamate derivatives of cellulose, which are then employed as stationary phases in high-performance liquid chromatography (HPLC) . This application leverages the specific substitution pattern to impart unique selectivity and retention characteristics to the chromatographic material .

Chromatography Stationary Phase Cellulose Modification

Solid State and Density Difference vs. Isomers

The physical state and density of an isocyanate influence handling, storage, and formulation. 4-Chloro-2-methylphenyl isocyanate is a solid at room temperature (mp 36–40 °C) , which may offer advantages in terms of containment and weighing accuracy compared to liquid analogs . Its density (1.17 g/cm³) is lower than that of the 3-chloro (1.247 g/cm³) and 5-chloro (1.226 g/cm³) isomers .

Physical Properties Formulation Handling

4-Chloro-2-methylphenyl Isocyanate: Application Scenarios


Isomerically Pure Aryl Urea and Carbamate Synthesis

When a synthetic route demands the precise 4-chloro-2-methyl substitution pattern to ensure correct biological activity or material properties, this isocyanate is the definitive choice. Substitution with a different isomer, even one closely related, will result in a different molecule with potentially altered potency or selectivity [1].

Preparation of Specialized HPLC Stationary Phases

For laboratories replicating published methods for the synthesis of cellulose-based chiral stationary phases, or for those developing novel phases, the use of 4-chloro-2-methylphenyl isocyanate is essential to achieve the intended chromatographic selectivity and resolution .

Reactions Benefiting from Enhanced Electrophilicity

In cases where a sluggish reaction with a less electrophilic isocyanate is a bottleneck, the electron-withdrawing para-chloro group of this compound can increase the reaction rate, potentially improving yields and reducing reaction times [2].

Small-Scale Synthesis with Precise Solid Weighing

The solid state of 4-chloro-2-methylphenyl isocyanate at ambient temperature simplifies handling and allows for more accurate weighing of small quantities compared to volatile liquid isocyanates, reducing experimental error and improving safety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-methylphenyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.